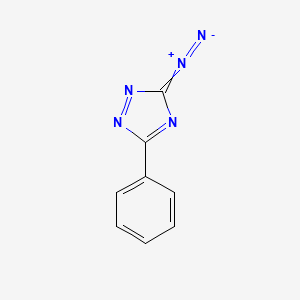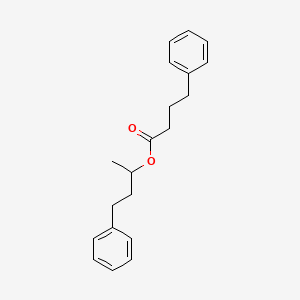
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the fourth position and an aldehyde group at the fifth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde typically involves the Mannich condensation reaction. This reaction includes the condensation of formaldehyde, an aromatic amine (such as aniline), and a phenolic compound (such as p-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the oxazine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazine ring can be reduced to form tetrahydro-1,2-oxazines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carboxylic acid.
Reduction: Tetrahydro-4-phenyl-1,2-oxazine-5-carbaldehyde.
Substitution: 4-Nitrophenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde (nitration product).
Aplicaciones Científicas De Investigación
4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1,3-oxazine: Lacks the phenyl and aldehyde groups, making it less versatile in synthetic applications.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains a benzene ring fused to the oxazine ring, offering different chemical properties and reactivity.
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-dione: Features a naphthalene ring, providing unique biological activities.
Uniqueness: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde stands out due to its combination of a phenyl group and an aldehyde group, which enhances its reactivity and makes it a valuable intermediate for further functionalization. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Propiedades
Número CAS |
86761-70-8 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-10-7-14-8-12-11(10)9-4-2-1-3-5-9/h1-6,12H,7-8H2 |
Clave InChI |
YQNLZMFYGDLSTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(NCO1)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



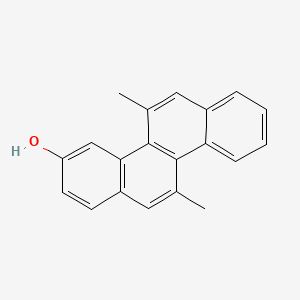
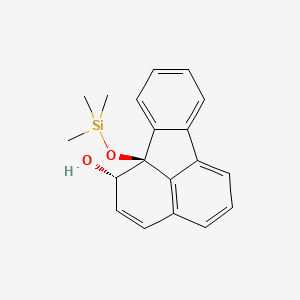
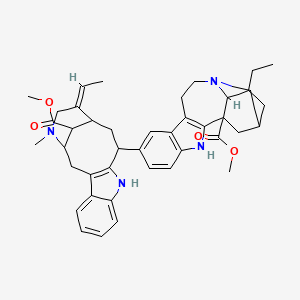
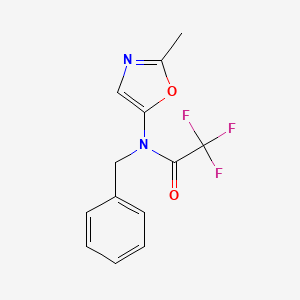
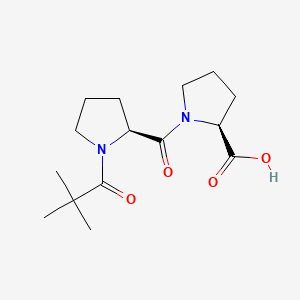
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

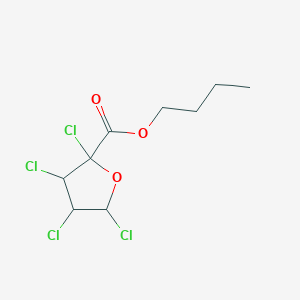
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
